

Application Notes and Protocols for Identifying Glidobactin Resistance Genes using CRISPR-Cas9

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Compound of Interest

Compound Name: *Glidobactin D*

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Introduction

Glidobactin, a potent natural product proteasome inhibitor, holds significant promise as an anticancer therapeutic. However, the emergence of drug resistance is a major obstacle in cancer therapy. Identifying the genetic determinants of glidobactin resistance is crucial for understanding its mechanism of action, developing strategies to overcome resistance, and identifying potential combination therapies. This document provides a detailed guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to glidobactin.

The protocols and data presented here are based on established methodologies for CRISPR-Cas9 screening for resistance to proteasome inhibitors, such as bortezomib, and are adapted for the study of glidobactin. CRISPR-Cas9 technology allows for the systematic and unbiased interrogation of the entire genome to identify genes that modulate drug sensitivity.^[1] By creating a pooled library of cells, each with a single gene knockout, and applying selective pressure with glidobactin, resistant cells can be isolated and the corresponding gene knockouts identified through next-generation sequencing.

Data Presentation

A genome-wide CRISPR-Cas9 screen was conducted in a human multiple myeloma cell line (RPMI-8226) to identify genes conferring resistance to the proteasome inhibitor bortezomib, a compound with a similar mechanism of action to glidobactin. The following table summarizes the top candidate genes identified in the screen, ranked by the enrichment of their corresponding single-guide RNAs (sgRNAs) in the resistant cell population. The data is derived from the supplementary materials of the study by Stewart et al., 2017.

Gene Symbol	Description	Representative sgRNA Sequence	Enrichment Score (Normalized Read Counts)
PSMC6	Proteasome 26S subunit, ATPase, 6	GAGGAAGTTCTGCG AGTCAC	15,432
PSMC1	Proteasome 26S subunit, ATPase, 1	TCGGCTCGAGATCG AGACCA	12,876
PSMD7	Proteasome 26S subunit, non-ATPase, 7	AAGCTCGTCGTCGT CGACGA	11,987
PSMC2	Proteasome 26S subunit, ATPase, 2	GTGCTCGAGCTCGT CTAGAA	10,543
PSMD1	Proteasome 26S subunit, non-ATPase, 1	GCGAGTCGCTAGTC GTCGAC	9,876
CUL4B	Cullin 4B	GTCGCTAGTCGACG TCGACG	8,765
DDB1	Damage specific DNA binding protein 1	GCTAGTCGACGTCG ACGTCA	7,654
RB1	RB transcriptional corepressor 1	TCGACGTCGACGTC AGCTAG	6,543
CDK2NC	Cyclin dependent kinase 2 neighboring cell	TCGACGTCAGCTAG TCGACG	5,432
TP53	Tumor protein p53	AGCTAGTCGACGTC GACGTC	4,321

Experimental Protocols

This section provides detailed methodologies for performing a pooled CRISPR-Cas9 knockout screen to identify glidobactin resistance genes.

Cell Line Preparation and Cas9 Expression

- **Cell Line Selection:** Choose a cancer cell line relevant to the therapeutic application of glidobactin (e.g., multiple myeloma, solid tumor lines). The RPMI-8226 cell line is a suitable model for proteasome inhibitor studies.
- **Stable Cas9 Expression:**
 - Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
 - Select for a stable Cas9-expressing cell population by treating with the appropriate antibiotic.
 - Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).

Lentiviral sgRNA Library Production and Transduction

- **sgRNA Library:** Utilize a genome-wide human sgRNA library (e.g., GeCKO v2 library, targeting 19,052 genes with 6 sgRNAs per gene).
- **Lentivirus Production:**
 - Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
 - Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
 - Concentrate the virus and determine the viral titer.
- **Transduction of Cas9-expressing Cells:**
 - Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
 - Maintain a sufficient number of cells to ensure a representation of at least 500 cells per sgRNA in the library.

Glidobactin Selection

- Determine Glidobactin IC90: Perform a dose-response curve to determine the concentration of glidobactin that kills 90% of the wild-type Cas9-expressing cells (IC90) over a defined period (e.g., 7 days).
- Drug Selection:
 - Culture the transduced cell pool in the presence of the predetermined IC90 of glidobactin.
 - Replenish the media with fresh glidobactin every 2-3 days.
 - Monitor the cell viability and expand the surviving resistant cell population.
 - Collect a cell pellet from the initial transduced population (T0) and from the glidobactin-resistant population for genomic DNA extraction.

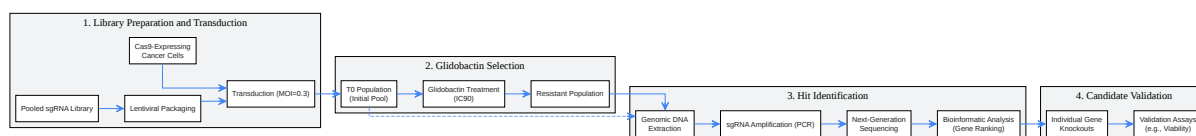
Identification of Enriched sgRNAs

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and glidobactin-resistant cell populations.
- PCR Amplification of sgRNA Cassettes:
 - Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
 - Perform a two-step PCR to add Illumina sequencing adapters and barcodes for multiplexing.
- Next-Generation Sequencing:
 - Pool the barcoded PCR amplicons and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).
- Bioinformatic Analysis:
 - Demultiplex the sequencing reads based on the barcodes.

- Align the reads to the sgRNA library to determine the read count for each sgRNA.
- Calculate the fold-enrichment of each sgRNA in the glidobactin-resistant population compared to the T0 population.
- Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and their corresponding target genes.

Visualizations

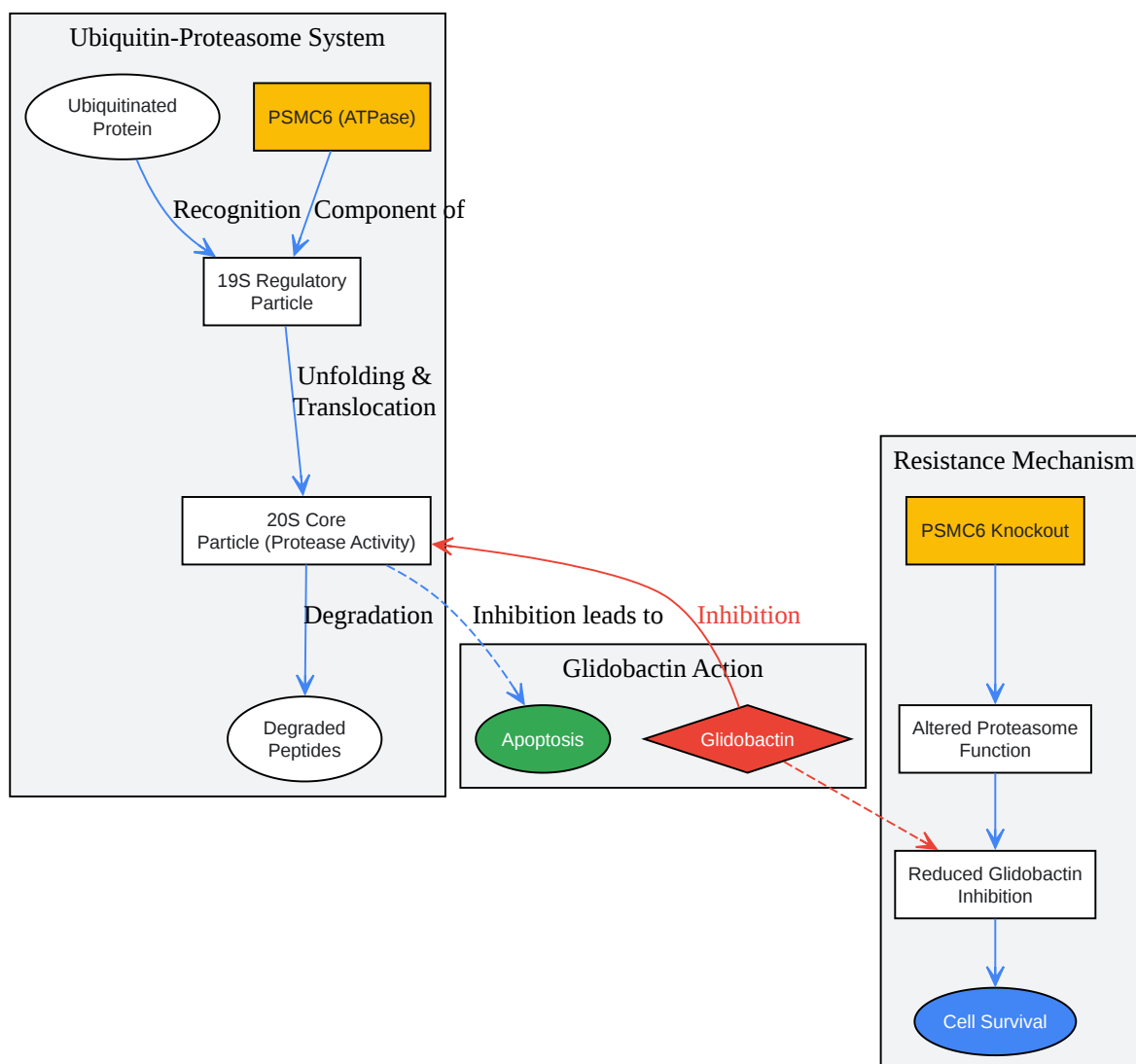
Experimental Workflow



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Caption: Workflow for a pooled CRISPR-Cas9 screen to identify glidobactin resistance genes.

Mechanism of Glidobactin Action and Resistance



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References

- 1. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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